2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid
CAS No.: 1557698-61-9
Cat. No.: VC5635391
Molecular Formula: C6H8N2O3
Molecular Weight: 156.141
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1557698-61-9 |
---|---|
Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.141 |
IUPAC Name | 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) |
Standard InChI Key | XGWZFXHKPFYTPL-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=CO1)C(=O)O |
Introduction
The compound’s planar oxazole core allows for π-π stacking interactions, while the dimethylamino and carboxylic acid groups create a zwitterionic structure at physiological pH, as observed in related oxazole derivatives .
Synthetic Pathways and Optimization
Classical Oxazole Synthesis Strategies
The Robinson-Gabriel synthesis, involving cyclodehydration of 2-acylaminoketones, is a foundational method for oxazole formation. For 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid, a modified approach is hypothesized:
-
Intermediate Preparation: Reacting dimethylamine with a pre-functionalized oxazole precursor (e.g., 2-chloro-1,3-oxazole-4-carboxylic acid) under nucleophilic substitution conditions.
-
Cyclization: Using dehydrating agents like polyphosphoric acid (PPA) or Eaton’s reagent to form the oxazole ring from a β-ketoamide intermediate.
Example Reaction Scheme
Parallel Synthesis and Modern Techniques
High-throughput methods, such as those developed for 3,5-disubstituted 1,2,4-oxadiazoles , can be adapted for oxazoles. Key considerations include:
-
Reagent Compatibility: Carbodiimides (e.g., EDC) and activators (e.g., HOAt) for coupling carboxylic acids with amidoximes.
-
One-Pot Procedures: Combining cyclization and functionalization steps to improve efficiency, as demonstrated in oxadiazole libraries .
Table 2: Reported Yields for Analogous Oxazole Syntheses
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
-
IR Spectroscopy: Stretching vibrations at ~1700 cm (C=O), ~1250 cm (C-O), and ~3300 cm (N-H, if protonated).
-
NMR Spectroscopy:
-
: δ 3.1 ppm (s, 6H, N(CH)), δ 8.2 ppm (s, 1H, H-5 oxazole).
-
: δ 167 ppm (C=O), δ 158 ppm (C-2 oxazole), δ 40 ppm (N(CH)).
-
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, based on thermogravimetric analysis of 4-methyl-1,3-oxazole-5-carboxylic acid .
-
pH-Dependent Behavior: Zwitterionic form dominates at neutral pH, with protonation of the dimethylamino group occurring below pH 5.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Oxazole derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The dimethylamino group in 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.
Case Study: Analogous oxazole-carboxylic acids have been used as:
-
Proteasome Inhibitors: Noncovalent binding to the chymotrypsin-like (CT-L) site, as seen in PI-1840 (IC = 27 nM) .
-
BET Bromodomain Inhibitors: 4-Acyl pyrrole derivatives (e.g., XD14) show nanomolar affinity for BRD4 .
Coordination Chemistry
The carboxylic acid moiety enables metal coordination, forming complexes with applications in catalysis or materials. For example, copper(II) complexes of oxazole-carboxylic acids exhibit luminescent properties.
Computational Insights and Future Directions
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. Molecular docking studies indicate potential binding to the BRD4 bromodomain (ΔG = -9.8 kcal/mol), though experimental validation is required.
Research Gaps:
-
Scalable synthesis protocols for gram-scale production.
-
In vitro toxicity profiling and ADMET studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume